molecular formula C9H13NO4 B2733482 Ethyl 5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carboxylate CAS No. 861136-16-5

Ethyl 5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carboxylate

Cat. No. B2733482
CAS RN: 861136-16-5
M. Wt: 199.206
InChI Key: MTJTVBIZVRHNHQ-UHFFFAOYSA-N
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Description

Ethyl 5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carboxylate, also known as EHPOC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EHPOC has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carboxylate is not fully understood. However, it has been suggested that Ethyl 5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carboxylate may exert its therapeutic effects by inhibiting the activity of certain enzymes and proteins involved in various biological processes.
Biochemical and Physiological Effects:
Ethyl 5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carboxylate has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. Ethyl 5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, Ethyl 5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carboxylate has been found to inhibit the replication of certain viruses, including hepatitis C virus.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carboxylate in lab experiments is its ability to exhibit multiple biochemical and physiological effects. This makes it a versatile compound that can be used to study various biological processes. However, a limitation of using Ethyl 5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carboxylate is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of Ethyl 5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carboxylate. One potential direction is the development of new drugs based on the structure of Ethyl 5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carboxylate. Another direction is the investigation of Ethyl 5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carboxylate's potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl 5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carboxylate and its potential side effects.

Synthesis Methods

Ethyl 5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carboxylate can be synthesized through a multi-step process involving the reaction of 2-bromoacetone with ethyl oxalyl chloride, followed by the reaction with hydroxylamine hydrochloride and triethylamine. The resulting product is then treated with sodium ethoxide to yield Ethyl 5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carboxylate.

Scientific Research Applications

Ethyl 5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. Ethyl 5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carboxylate has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

ethyl 5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4/c1-4-13-8(11)6-5-7(14-10-6)9(2,3)12/h5,12H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJTVBIZVRHNHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(1-hydroxy-1-methylethyl)isoxazole-3-carboxylate

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